molecular formula C15H12Cl3NO3S B2447654 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 338395-19-0

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2447654
CAS No.: 338395-19-0
M. Wt: 392.68
InChI Key: RZUZWQIAHWOYCN-UFWORHAWSA-N
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Description

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and an oxime functional group, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with acetaldehyde to form 2-[(4-chlorophenyl)sulfonyl]acetaldehyde. This intermediate is then reacted with 2,6-dichlorobenzyl hydroxylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.

    Substitution: The chlorophenyl and dichlorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in biochemical studies, such as enzyme inhibition assays and protein labeling.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form stable complexes with metal ions, while the sulfonyl group can participate in various chemical reactions, altering the activity of target molecules. These interactions can modulate biochemical pathways, leading to the desired effects in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime
  • 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(3,5-dichlorobenzyl)oxime

Uniqueness

2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime is unique due to the specific positioning of the dichlorobenzyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in different chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-N-[(2,6-dichlorophenyl)methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO3S/c16-11-4-6-12(7-5-11)23(20,21)9-8-19-22-10-13-14(17)2-1-3-15(13)18/h1-8H,9-10H2/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUZWQIAHWOYCN-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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